![molecular formula C14H13BrN2OS B3019404 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide CAS No. 2415552-97-3](/img/structure/B3019404.png)
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
作用機序
The mechanism of action of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide involves the inhibition of CDKs and GSK-3, which are key regulators of cell cycle progression and cell survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines.
Biochemical and Physiological Effects:
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide has been shown to exhibit potent inhibitory activity against CDKs and GSK-3, leading to the suppression of tumor growth and the induction of cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. These biochemical and physiological effects make this compound a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
The advantages of using 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against CDKs and GSK-3, its anti-inflammatory and anti-tumor properties, and its potential for large-scale production. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the study of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide. One potential direction is to further investigate its potential applications in drug discovery and development, particularly in the treatment of cancer and inflammatory disorders. Another direction is to explore its potential as a tool compound for the study of CDKs and GSK-3, which are key regulators of cell cycle progression and cell survival. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile, to assess its potential for clinical use.
合成法
The synthesis of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-bromo-5-chloropyridine with thiophene-3-carboxylic acid to form 5-bromo-3-(thiophen-3-yl)pyridine-2-carboxylic acid. This intermediate is then reacted with cyclopropylmethylamine to form the final product, 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
科学的研究の応用
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
特性
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-12-5-10(6-16-7-12)13(18)17-9-14(2-3-14)11-1-4-19-8-11/h1,4-8H,2-3,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKPCLKNRRJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

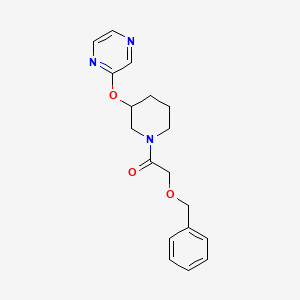

![(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3019323.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)
![(Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3019330.png)

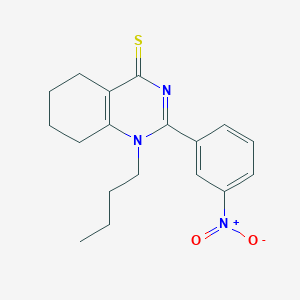
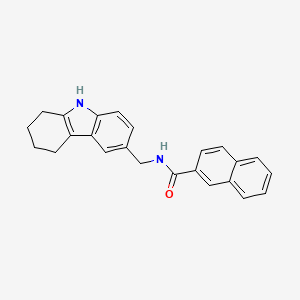
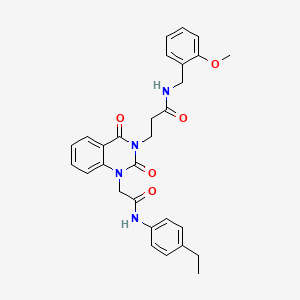


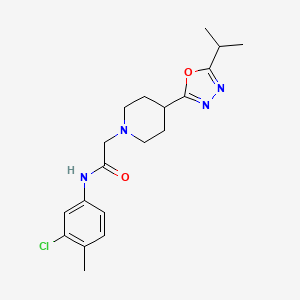

![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)